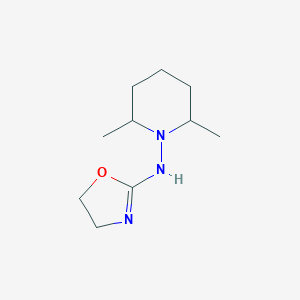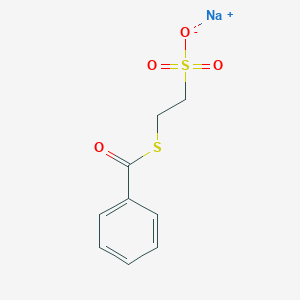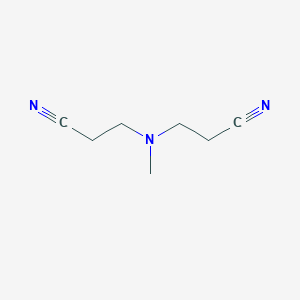
4-(Metilsulfinil)-1-butilamina
Descripción general
Descripción
4-(Methylsulfinyl)-1-butylamine is an organic compound that belongs to the class of sulfoxides. It is a derivative of butylamine, where a methylsulfinyl group is attached to the fourth carbon of the butyl chain. This compound is known for its presence in certain cruciferous vegetables and has been studied for its potential health benefits, particularly in disease prevention and treatment.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Sfn is known to activate the nrf2 pathway , a key regulator of oxidative stress and inflammation in cells .
Mode of Action
SFN interacts with its targets primarily through the activation of the Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation . By activating Nrf2, SFN enhances the cellular capacity to counteract harmful effects of oxidative stress and inflammation, thereby contributing to cellular health and longevity .
Biochemical Pathways
The Nrf2 pathway is the primary biochemical pathway affected by SFN . Activation of this pathway leads to the transcription of various antioxidant and detoxification genes, providing protection against oxidative stress and inflammation . The downstream effects include enhanced cellular defense mechanisms and improved cellular health .
Result of Action
The activation of the Nrf2 pathway by SFN results in a range of molecular and cellular effects. These include the transcription of antioxidant and detoxification genes, enhanced cellular defense mechanisms, and improved cellular health . These effects contribute to the potential health benefits of SFN, particularly in disease prevention and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfinyl)-1-butylamine typically involves the oxidation of 4-(Methylthio)-1-butylamine. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions to yield the sulfoxide derivative.
Industrial Production Methods
In an industrial setting, the production of 4-(Methylsulfinyl)-1-butylamine may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfinyl)-1-butylamine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the thioether.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-(Methylsulfonyl)-1-butylamine.
Reduction: 4-(Methylthio)-1-butylamine.
Substitution: Various N-substituted derivatives depending on the reactants used.
Comparación Con Compuestos Similares
4-(Methylsulfinyl)-1-butylamine can be compared with other similar compounds such as:
Sulforaphane: Another sulfoxide derivative known for its potent anti-cancer properties.
4-(Methylthio)-1-butylamine: The precursor in the synthesis of 4-(Methylsulfinyl)-1-butylamine.
4-(Methylsulfonyl)-1-butylamine: The fully oxidized form of the compound.
The uniqueness of 4-(Methylsulfinyl)-1-butylamine lies in its balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-methylsulfinylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCFKLOPJSLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187587-70-8 | |
| Record name | 4-methanesulfinylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)






![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)
